molecular formula C13H11F2N B8461617 Bis(3-fluorophenyl)methanamine

Bis(3-fluorophenyl)methanamine

Cat. No.: B8461617
M. Wt: 219.23 g/mol
InChI Key: VPAXOXYCHZVCFR-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)methanamine is a fluorinated aromatic amine featuring two 3-fluorophenyl groups attached to a central methanamine group. The 3-fluorine substituents likely influence its electronic properties, solubility, and biological interactions. Fluorine’s electron-withdrawing nature may reduce the amine’s basicity compared to non-fluorinated analogs, while enhancing lipophilicity and metabolic stability, traits critical in medicinal chemistry .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

bis(3-fluorophenyl)methanamine

InChI

InChI=1S/C13H11F2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2

InChI Key

VPAXOXYCHZVCFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-fluorophenyl)methanamine typically involves the reaction of 3-fluoro-benzaldehyde with methylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Bis(3-fluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(3-fluorophenyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter molecular properties. Key comparisons include:

Compound Molecular Formula Molecular Weight Substituents Key Properties (Inferred/Reported)
Bis(3-fluorophenyl)methanamine C₁₃H₁₁F₂N 231.23 g/mol Two 3-fluorophenyl groups High lipophilicity; reduced basicity
Diphenylmethanamine C₁₃H₁₃N 183.25 g/mol Two phenyl groups Higher basicity; lower logP
Bis(4-methoxyphenyl)methanamine C₁₅H₁₇NO₂ 255.30 g/mol Two 4-methoxyphenyl groups Increased solubility (polar OCH₃ groups)
(3-Fluorophenyl)methanamine C₇H₈FN 125.14 g/mol Single 3-fluorophenyl group Moderate lipophilicity; used in drug synthesis
(3-Bromo-5-fluorophenyl)methanamine C₇H₇BrFN 204.04 g/mol Bromine and fluorine substituents Boiling point: 241°C; density: 1.571 g/cm³

Key Observations :

  • Fluorine substituents increase molecular weight and lipophilicity (logP) compared to hydrogen or methoxy groups.
  • Bromine further elevates molecular weight and density, as seen in (3-bromo-5-fluorophenyl)methanamine .
Enzyme Inhibition
  • (5-Phenylfuran-2-yl)methanamine derivatives : Urea-linked analogs with 4-carboxyl groups on phenyl rings showed potent SIRT2 inhibition (e.g., compound 21 : 33% inhibition at 10 µM) . The 3-fluoro substitution in this compound may similarly enhance binding through hydrophobic interactions.
  • GABA Transporter Inhibitors : 1-(4-fluorophenyl)methanamine derivatives demonstrated analgesic activity, suggesting fluorinated amines modulate neurotransmitter uptake .

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